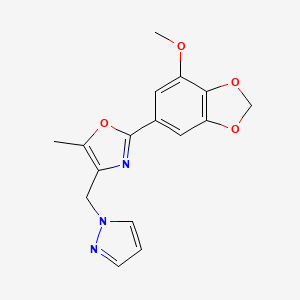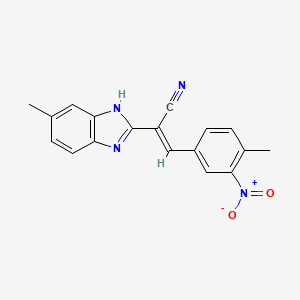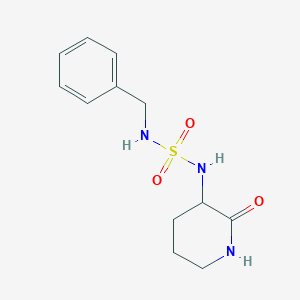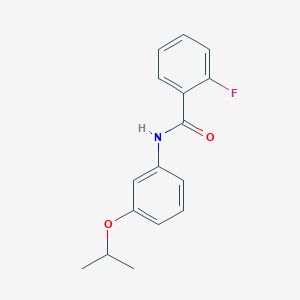![molecular formula C14H11F3N2O2 B5372654 1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea](/img/structure/B5372654.png)
1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea is an organic compound with the molecular formula C14H11F3N2O2. It is characterized by the presence of difluoromethoxy and fluorophenyl groups attached to a urea backbone.
準備方法
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea typically involves the reaction of 4-(difluoromethoxy)aniline with 2-fluorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, often in the presence of a catalyst to facilitate the formation of the urea linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents such as sodium methoxide
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .
類似化合物との比較
Similar compounds to 1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea include:
4-(Difluoromethoxy)phenyl isocyanate: Shares the difluoromethoxy group but differs in its isocyanate functionality.
1-[4-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea: Similar structure but with a different position of the fluorine atom on the phenyl ring
特性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-11-3-1-2-4-12(11)19-14(20)18-9-5-7-10(8-6-9)21-13(16)17/h1-8,13H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJSDENXIRICGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)amine hydrochloride](/img/structure/B5372571.png)
![4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol](/img/structure/B5372578.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5372584.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(cyclopropylacetyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5372587.png)
![ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE](/img/structure/B5372589.png)

![N-[(2-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE](/img/structure/B5372605.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylnicotinamide](/img/structure/B5372614.png)


![4-chloro-1-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5372634.png)

![2-(1H-benzimidazol-2-yl)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5372642.png)

